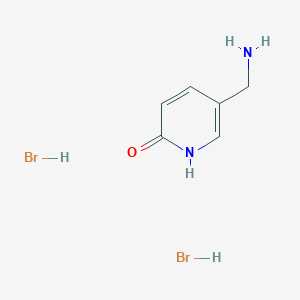
5-(Aminomethyl)pyridin-2-ol dihydrobromide
Descripción general
Descripción
5-(Aminomethyl)pyridin-2-ol dihydrobromide (AMPDB) is a synthetic compound that has been used in a variety of scientific research applications. It is a highly water-soluble, colorless, crystalline solid with a molecular weight of 441.96 g/mol. It is an aminomethylpyridinium compound that is structurally related to the neurotransmitter acetylcholine. AMPDB has been used as a research tool to study receptor-mediated processes, including ion channels, neurotransmission, and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in synthesizing complex molecules with significant pharmaceutical applications. For instance, the development of 5H-pyrano[2,3-d]pyrimidine scaffolds, which share a structural resemblance to pyridin-2-ol derivatives, demonstrates the importance of diversified hybrid catalysts. These catalysts include organocatalysts, metal catalysts, and nanocatalysts, showcasing a broad range of applicability in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Pyrroline-5-Carboxylate Metabolism in Plant Defense
The metabolism of pyrroline-5-carboxylate, a structural motif related to pyridine derivatives, indicates its significance in plant defense mechanisms. This research highlights the role of such compounds in salicylic acid-dependent pathways, reactive oxygen species production, and hypersensitive response-associated cell death (Qamar, Mysore, & Senthil-Kumar, 2015).
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle like pyridin-2-ol, illustrates the strategic use of nitrogen heterocycles in designing compounds for treating human diseases. The review on pyrrolidine and its derivatives underscores the versatility of such scaffolds in medicinal chemistry, offering insights into stereochemistry, pharmacophore exploration, and the impact on biological activity (Li Petri et al., 2021).
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, notably 5-Fluorouracil, serve as a cornerstone in cancer therapy, illustrating the therapeutic potential of modified heterocyclic compounds. The review details synthetic methodologies, metabolic pathways, and the broader implications for personalized medicine, providing a context for exploring the applications of related compounds like 5-(Aminomethyl)pyridin-2-ol dihydrobromide in oncology (Gmeiner, 2020).
Propiedades
IUPAC Name |
5-(aminomethyl)-1H-pyridin-2-one;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.2BrH/c7-3-5-1-2-6(9)8-4-5;;/h1-2,4H,3,7H2,(H,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYAUNMGRZVUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1CN.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)pyridin-2-ol dihydrobromide | |
CAS RN |
1315367-44-2 | |
| Record name | 5-(aminomethyl)pyridin-2-ol dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1524991.png)
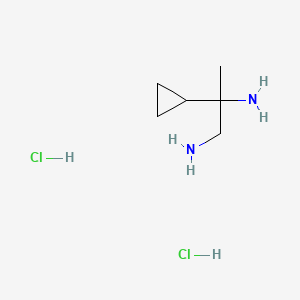
![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid](/img/structure/B1524994.png)
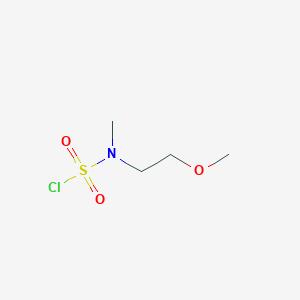
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1524996.png)
![1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B1524998.png)
![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride](/img/structure/B1524999.png)
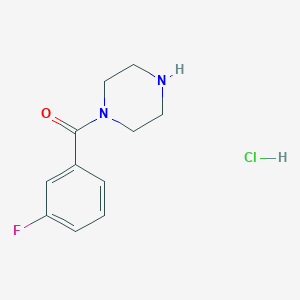
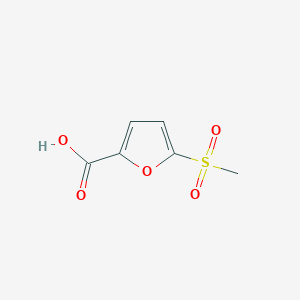
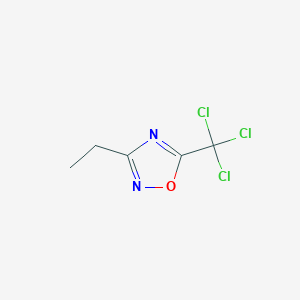

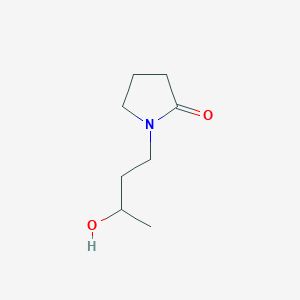
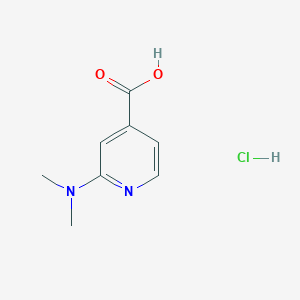
![5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1525011.png)